molecular formula C8H3BrF3NOS B1380026 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole CAS No. 1432075-83-6

7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole

Cat. No.: B1380026
CAS No.: 1432075-83-6
M. Wt: 298.08 g/mol
InChI Key: JBDWBZGTZDOJMJ-UHFFFAOYSA-N
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Description

It has the molecular formula C8H3BrF3NOS and a molecular weight of 298.08 g/mol. This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a benzo[d]oxazole ring, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted benzo[d]oxazole derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Coupling Products: Aryl or alkyl-substituted benzo[d]oxazole derivatives.

Scientific Research Applications

7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-5-((trifluoromethyl)mercapto)benzo[d]oxazole
  • 7-Bromo-5-((trifluoromethyl)sulphanyl)-1,3-benzoxazole
  • Other benzo[d]oxazole derivatives with different substituents

Uniqueness

7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both a bromine atom and a trifluoromethylthio group, which confer distinct chemical and biological properties. The trifluoromethylthio group, in particular, is known for its ability to enhance the compound’s stability and lipophilicity, making it a valuable moiety in drug design and other applications .

Properties

IUPAC Name

7-bromo-5-(trifluoromethylsulfanyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS/c9-5-1-4(15-8(10,11)12)2-6-7(5)14-3-13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDWBZGTZDOJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245236
Record name Benzoxazole, 7-bromo-5-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432075-83-6
Record name Benzoxazole, 7-bromo-5-[(trifluoromethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432075-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 7-bromo-5-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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